Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16212172
InChI: InChI=1S/C10H11F4N/c1-2-15-6-7-4-3-5-8(9(7)11)10(12,13)14/h3-5,15H,2,6H2,1H3
SMILES:
Molecular Formula: C10H11F4N
Molecular Weight: 221.19 g/mol

Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine

CAS No.:

Cat. No.: VC16212172

Molecular Formula: C10H11F4N

Molecular Weight: 221.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine -

Specification

Molecular Formula C10H11F4N
Molecular Weight 221.19 g/mol
IUPAC Name N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]ethanamine
Standard InChI InChI=1S/C10H11F4N/c1-2-15-6-7-4-3-5-8(9(7)11)10(12,13)14/h3-5,15H,2,6H2,1H3
Standard InChI Key UZYXWRVALDKYNC-UHFFFAOYSA-N
Canonical SMILES CCNCC1=C(C(=CC=C1)C(F)(F)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Key Identifiers

The compound’s molecular formula, C10H11F4N\text{C}_{10}\text{H}_{11}\text{F}_{4}\text{N}, reflects its hybrid aromatic-aliphatic architecture . Key identifiers include:

PropertyValueSource
CAS Registry Number1525583-83-8
Molecular Weight221.19 g/mol
IUPAC NameEthyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine

The trifluoromethyl (-CF3_3) and fluorine (-F) groups introduce significant electronegativity, influencing the compound’s reactivity and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Routes

The compound can be synthesized via nucleophilic substitution or reductive amination. A plausible route involves reacting 2-fluoro-3-(trifluoromethyl)benzyl chloride with ethylamine under basic conditions:

C6H3F(CF3)CH2Cl+C2H5NH2C10H11F4N+HCl\text{C}_6\text{H}_3\text{F}(CF_3)\text{CH}_2\text{Cl} + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_{10}\text{H}_{11}\text{F}_4\text{N} + \text{HCl}

This method mirrors the synthesis of related benzylamine derivatives, which achieve yields of 55–86% under microwave-assisted conditions .

Optimization Challenges

The electron-withdrawing -CF3_3 group deactivates the aromatic ring, necessitating elevated temperatures (70–140°C) and polar aprotic solvents like methanol or THF . Purification often involves silica gel chromatography or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Predicted Solubility and Lipophilicity

Computational models estimate a log PP (octanol-water) of 2.33, indicating moderate lipophilicity . Aqueous solubility is projected at 1.08 mg/mL (0.00617 mol/L), classifying it as "soluble" per IUPAC guidelines .

Thermal Stability

While experimental melting/boiling points are unavailable, analogous compounds decompose above 200°C. The -CF3_3 group enhances thermal stability via strong C-F bonds .

Biological and Industrial Applications

Pharmaceutical Intermediate

Fluorinated benzylamines are precursors to protease inhibitors and kinase modulators . The ethylamine moiety may enhance blood-brain barrier permeability, making it valuable in CNS drug discovery .

Agrochemical Uses

Trifluoromethyl groups are prevalent in herbicides and insecticides. This compound’s structure suggests potential as a synergist or metabolite in crop protection agents .

PrecautionRecommendation
Personal ProtectionNitrile gloves, goggles
VentilationFume hood required
StorageCool, dry, inert atmosphere

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